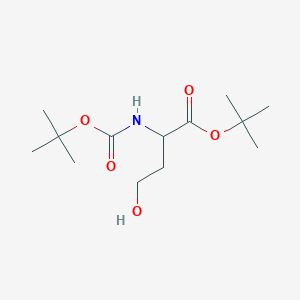

tert-Butyl (tert-butoxycarbonyl)homoserinate

CAS No.:

Cat. No.: VC17952462

Molecular Formula: C13H25NO5

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25NO5 |

|---|---|

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17) |

| Standard InChI Key | WFSWHDJTFHDJFE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure includes a homoserine backbone () modified at two sites:

-

Amino Protection: The Boc group () shields the amine, rendering it inert under basic conditions.

-

Carboxyl Protection: The tert-butyl ester () stabilizes the carboxylic acid, preventing unwanted side reactions during peptide elongation .

The IUPAC name, tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate, reflects these modifications . The stereochemistry is confirmed via NMR and X-ray crystallography, with the chiral center at C2 adopting the S-configuration .

Spectroscopic Characterization

-

NMR:

-

IR: Strong stretches at 1740 cm (ester C=O) and 1695 cm (Boc C=O).

Synthesis and Purification

Synthetic Routes

The synthesis involves sequential protection of L-homoserine (Figure 1):

-

Boc Protection:

L-Homoserine reacts with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) under basic conditions (e.g., ). -

Esterification:

The hydroxyl group is esterified with tert-butanol () using -dicyclohexylcarbodiimide (DCC) as a coupling agent .

Key Reaction Conditions:

Purification and Yield

-

Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7) yields 85–90% purity .

-

Recrystallization: Hexane/ethyl acetate mixtures afford crystals with >95% purity .

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

-

Orthogonal Deprotection:

-

Case Study: Used in the synthesis of (S)-N-Boc-5-oxaproline, a proline analog with enhanced conformational rigidity .

Medicinal Chemistry

-

Drug Design: Modifications at the α-carbon or side chain improve bioactivity. For example, derivatives show promise as antibiotic potentiators (128-fold potency vs. PAβN) .

-

Enzyme Interactions: Acts as a substrate analog for alanine-serine-cysteine transporters (ASCT2), influencing amino acid uptake in cancer cells .

Comparative Analysis with Structural Analogs

| Feature | tert-Butyl (tert-butoxycarbonyl)homoserinate | O-Acetyl-L-homoserine | Homoserine Lactones |

|---|---|---|---|

| Amino Protection | Boc (acid-labile) | None | Acyl (e.g., hexanoyl) |

| Carboxyl Protection | tert-butyl ester (base-stable) | Methyl ester | Cyclic ester (lactone) |

| Stability | High under basic conditions | Low | Moderate |

| Applications | SPPS, drug design | Bacterial signaling | Quorum sensing |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume